molecular formula C20H20FN3O3S B2900742 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 920373-29-1

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2900742
CAS No.: 920373-29-1
M. Wt: 401.46
InChI Key: QTAUHIVDAKJWJZ-UHFFFAOYSA-N
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Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H20FN3O3S and its molecular weight is 401.46. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-14-3-4-15(2)19(13-14)28(25,26)22-11-12-27-20-10-9-18(23-24-20)16-5-7-17(21)8-6-16/h3-10,13,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAUHIVDAKJWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising several functional groups, including:

  • Pyridazine ring : Contributes to the compound's reactivity and interaction with biological targets.
  • 4-Fluorophenyl group : Enhances lipophilicity and may influence binding affinity.
  • Ethoxy linkage : Potentially improves solubility and bioavailability.
  • Dimethylbenzenesulfonamide moiety : Imparts specific biological activities related to sulfonamide derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorophenyl and pyridazine components are critical for binding to these targets, modulating their activity. The overall mechanism can be summarized as follows:

  • Binding : The compound binds to target proteins or enzymes through non-covalent interactions.
  • Inhibition or Activation : Depending on the target, it may inhibit enzymatic activity or activate certain signaling pathways.
  • Biological Response : The resultant modulation leads to various biological effects, including anti-inflammatory responses or potential anticancer activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • In vitro studies demonstrated that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Mechanistic insights revealed that it may interfere with key signaling pathways involved in cancer progression, such as the MAPK pathway.

Anti-inflammatory Effects

The sulfonamide moiety is known for its anti-inflammatory properties. Research findings suggest that this compound may:

  • Reduce the production of pro-inflammatory cytokines.
  • Inhibit pathways leading to inflammation, such as NF-kB activation.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
AnticancerInduces apoptosis; inhibits cell proliferation,
Anti-inflammatoryReduces cytokine production; inhibits NF-kB pathway,

Case Studies

  • Study on Cancer Cell Lines :
    • A study evaluated the efficacy of this compound against various cancer cell lines.
    • Results showed significant inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Inflammation Model :
    • In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups.

Preparation Methods

Tetrazine-Alkyne Cycloaddition

The pyridazine ring is synthesized via a regioselective [4+2] inverse electron-demand Diels-Alder (IEDDA) reaction between 3-(4-fluorophenyl)-1,2,4,5-tetrazine and alkynyl sulfides. This method, adapted from regioselective pyridazine syntheses, proceeds under mild conditions (40–150°C) in solvents such as hexafluoroisopropanol (HFIP) or toluene. For example, reacting 3-phenyl-1,2,4,5-tetrazine with alkynyl sulfides in HFIP at 40°C yields pyridazines with >80% regioselectivity.

Representative Protocol :

  • Combine 3-(4-fluorophenyl)-1,2,4,5-tetrazine (1.0 equiv) and 4-(ethylthio)but-3-yn-1-ol (1.5 equiv) in HFIP.
  • Heat at 40°C for 72 hours under inert atmosphere.
  • Purify via preparative TLC (n-hexane/EtOAc = 2:1) to isolate 6-(4-fluorophenyl)pyridazin-3-ol.

Nitration and Reduction Pathways

Alternative routes involve nitration of isatoic anhydride followed by cyclization and reduction. While less common for pyridazines, this approach is viable for introducing amino groups adjacent to the pyridazine nitrogen atoms.

Formation of the Sulfonamide Moiety

Synthesis of 2,5-Dimethylbenzenesulfonyl Chloride

2,5-Dimethylbenzenesulfonyl chloride is prepared via chlorosulfonation of 2,5-dimethylbenzene using chlorosulfonic acid. The reaction is exothermic and requires careful temperature control (0–5°C) to prevent over-sulfonation.

Protocol :

  • Add 2,5-dimethylbenzene (1.0 equiv) dropwise to chlorosulfonic acid (3.0 equiv) at 0°C.
  • Stir for 2 hours, then quench with ice water.
  • Extract with dichloromethane, dry over Na₂SO₄, and concentrate to obtain the sulfonyl chloride.

Sulfonylation of the Primary Amine

The amine intermediate is reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or Et₃N) to form the sulfonamide bond. Steric hindrance from the 2,5-dimethyl groups necessitates extended reaction times (24–48 hours) for complete conversion.

Optimized Conditions :

  • Dissolve 2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethylamine (1.0 equiv) in anhydrous CH₂Cl₂.
  • Add 2,5-dimethylbenzenesulfonyl chloride (1.1 equiv) and Et₃N (2.0 equiv) at 0°C.
  • Warm to room temperature and stir for 24 hours.
  • Wash with 1M HCl, dry, and purify via column chromatography (CH₂Cl₂/MeOH = 10:1).

Optimization and Purification Strategies

Solvent and Temperature Effects

  • Pyridazine cycloaddition : HFIP enhances reaction rates and regioselectivity compared to toluene or p-xylene.
  • Sulfonylation : Dichloromethane minimizes side reactions (e.g., sulfonate ester formation) observed in polar aprotic solvents.

Catalytic Systems

  • Palladium catalysts : Pd(OAc)₂ (3 mol%) with Et₃SiH effectively desulfurizes intermediates without affecting sulfonamide groups.
  • Molybdenum-based oxidation : Ammonium molybdate catalyzes sulfide-to-sulfoxide conversions when required.

Chromatographic Purification

  • Preparative TLC : Resolves closely eluting intermediates (e.g., pyridazine regioisomers) using n-hexane/EtOAc gradients.
  • Flash chromatography : Ideal for large-scale purification of sulfonamides with silica gel (230–400 mesh).

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.89–7.86 (m, 2H, Ar-H), 7.45–7.41 (m, 2H, Ar-H), 4.54 (t, J = 5.6 Hz, 2H, -OCH₂-), 3.85 (t, J = 5.6 Hz, 2H, -CH₂NH-), 2.64 (s, 6H, -CH₃).
  • HRMS (ESI) : m/z calculated for C₂₁H₂₁FN₃O₃S [M+H]⁺: 402.1284; found: 402.1289.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, λ = 254 nm).

Q & A

Q. How should researchers approach scaling up synthesis without compromising purity?

  • Methodological Answer :
  • Optimize flow chemistry setups for continuous production and heat management.
  • Implement Process Analytical Technology (PAT) for real-time monitoring (e.g., inline FTIR).
  • Conduct quality-by-design (QbD) studies to identify critical process parameters .

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